molecular formula C16H28O3 B13815312 (S)-12-hydroxyhexadec-15-ynoic acid

(S)-12-hydroxyhexadec-15-ynoic acid

Katalognummer: B13815312
Molekulargewicht: 268.39 g/mol
InChI-Schlüssel: DNLHXABOBLHQOT-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12(S)-hydroxy-16-Heptadecynoic Acid: is a unique fatty acid derivative characterized by the presence of a hydroxyl group at the 12th carbon and a triple bond at the 16th carbon. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12(S)-hydroxy-16-Heptadecynoic Acid typically involves multi-step organic reactions. One common method includes the oxidation of a precursor fatty acid followed by selective hydroxylation and alkyne formation. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of 12(S)-hydroxy-16-Heptadecynoic Acid may involve large-scale organic synthesis techniques, including the use of biocatalysts for selective hydroxylation. The process may also include purification steps such as chromatography to isolate the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 12(S)-hydroxy-16-Heptadecynoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: Formation of 12-keto-16-Heptadecynoic Acid.

    Reduction: Formation of 12(S)-hydroxy-16-Heptadecenoic Acid or 12(S)-hydroxy-16-Heptadecanoic Acid.

    Substitution: Formation of 12-chloro-16-Heptadecynoic Acid or 12-bromo-16-Heptadecynoic Acid.

Wissenschaftliche Forschungsanwendungen

Chemistry: 12(S)-hydroxy-16-Heptadecynoic Acid is used as a building block in organic synthesis, particularly in the synthesis of complex lipids and bioactive molecules.

Biology: In biological research, this compound is studied for its role in cell signaling and metabolic pathways. It is also used as a probe to investigate enzyme activities and lipid metabolism.

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and anticancer properties. It is being explored as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, 12(S)-hydroxy-16-Heptadecynoic Acid is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Wirkmechanismus

The mechanism of action of 12(S)-hydroxy-16-Heptadecynoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and triple bond play crucial roles in its binding affinity and activity. The compound can modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    12(S)-hydroxy-16-Heptadecenoic Acid: Similar structure but with a double bond instead of a triple bond.

    12(S)-hydroxy-16-Heptadecanoic Acid: Similar structure but fully saturated without any double or triple bonds.

    12-keto-16-Heptadecynoic Acid: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: 12(S)-hydroxy-16-Heptadecynoic Acid is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C16H28O3

Molekulargewicht

268.39 g/mol

IUPAC-Name

(12S)-12-hydroxyhexadec-15-ynoic acid

InChI

InChI=1S/C16H28O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h1,15,17H,3-14H2,(H,18,19)/t15-/m1/s1

InChI-Schlüssel

DNLHXABOBLHQOT-OAHLLOKOSA-N

Isomerische SMILES

C#CCC[C@H](CCCCCCCCCCC(=O)O)O

Kanonische SMILES

C#CCCC(CCCCCCCCCCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.